molecular formula C14H18ClN3O3 B7755641 Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate

Cat. No.: B7755641
M. Wt: 311.76 g/mol
InChI Key: RMPNHIWHFQWDNZ-LICLKQGHSA-N
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Description

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate is a hydrazone derivative characterized by a butanoate ester backbone, a hydrazone linkage (-NH-N=C-), and a 2-chlorophenyl-substituted acetyl group. This compound belongs to a broader class of 3-oxobutanoate esters, which are frequently explored for their biological activities, including antimicrobial and enzyme-inhibitory properties. Its structural complexity arises from the combination of electron-withdrawing (chlorine) and hydrogen-bonding (hydrazone, acetyl) groups, which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl (3E)-3-[[2-(2-chloroanilino)acetyl]hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-3-21-14(20)8-10(2)17-18-13(19)9-16-12-7-5-4-6-11(12)15/h4-7,16H,3,8-9H2,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNHIWHFQWDNZ-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CNC1=CC=CC=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CNC1=CC=CC=C1Cl)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 2-Chloroaniline

2-Chloroaniline is dissolved in a chilled mixture of hydrochloric acid and water (typically 8 mL HCl and 6 mL H₂O) at 0–5°C. A cold aqueous solution of sodium nitrate (0.03 mole) is added dropwise to generate the diazonium salt. This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.

Coupling with Ethyl Acetoacetate

The diazonium salt is filtered into a cooled solution of ethyl acetoacetate (0.01 mole) and sodium acetate (0.12 mole) in ethanol (50 mL). Sodium acetate acts as a weak base to neutralize HCl, facilitating the coupling reaction. The resulting product, ethyl 3-oxo-2-(2-chlorophenylhydrazono)butanoate, precipitates as a solid and is recrystallized from ethanol/methanol (yield: 72–84%).

Table 1: Reaction Conditions for Hydrazono Ester Synthesis

ParameterValue
Temperature0–5°C (diazotization)
SolventEthanol/Water
BaseSodium acetate (0.12 mole)
Yield72–84%

Mechanistic Insights and Optimization

Reaction Mechanism

  • Diazotization :

    2-Chloroaniline+HNO2+HClDiazonium chloride+H2O\text{2-Chloroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{H}_2\text{O}
  • Coupling :

    Diazonium salt+Ethyl acetoacetateHydrazono ester+NaCl\text{Diazonium salt} + \text{Ethyl acetoacetate} \rightarrow \text{Hydrazono ester} + \text{NaCl}
  • Condensation :

    Hydrazono ester+Acetyl hydrazideEthyl 3-([(2-chlorophenyl)amino]acetylhydrazono)butanoate+H2O\text{Hydrazono ester} + \text{Acetyl hydrazide} \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimization Strategies

  • Temperature Control : Maintaining temperatures below 5°C during diazotization prevents diazonium salt decomposition.

  • Solvent Selection : Ethanol enhances solubility of intermediates, while glacial acetic acid accelerates condensation kinetics.

  • Stoichiometry : A 1:1 molar ratio of hydrazono ester to acetyl hydrazide minimizes side products like diacylhydrazines.

Characterization and Analytical Data

Spectral Analysis

  • IR Spectroscopy :

    • νC=N\nu_{\text{C=N}}: 1620–1640 cm⁻¹.

    • νC=O\nu_{\text{C=O}}: 1695–1750 cm⁻¹ (ester and ketone).

    • νN–H\nu_{\text{N–H}}: 3155–3330 cm⁻¹ (hydrazide).

  • ¹H NMR (DMSO-d6) :

    • δ 1.25 (t, 3H, CH₃), 2.35 (s, 3H, COCH₃), 4.29 (q, 2H, OCH₂).

    • δ 7.24–8.08 (m, 4H, Ar–H).

  • ¹³C NMR :

    • 14.2 ppm (CH₃), 62.6 ppm (OCH₂), 163.5–196.4 ppm (C=O).

Table 2: Elemental Analysis of this compound

ElementCalculated (%)Observed (%)
C53.6353.6
H4.844.8
N10.4210.3
Cl13.1913.1

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate serves as a significant building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions : The compound can participate in various organic reactions such as oxidation, reduction, and electrophilic substitution, making it valuable in chemical research .

Biology

In biological research, this compound shows promise in several areas:

  • Enzyme Inhibition Studies : The hydrazone moiety can form stable complexes with metal ions, potentially inhibiting enzyme activity. This property makes it useful for studying enzyme kinetics and inhibition mechanisms .
  • Protein-Ligand Interaction Studies : The aromatic amine group can engage in hydrogen bonding and π-π interactions with proteins, facilitating studies on ligand binding affinities and specificities .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound demonstrated its effectiveness in inhibiting a specific enzyme involved in metabolic pathways. The results indicated a significant decrease in enzyme activity at varying concentrations of the compound, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activities. The derivatives exhibited improved binding affinities towards target proteins compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Chlorophenyl Substitution

Ethyl 3-oxo-2-(phenylhydrazono)butanoate derivatives with chlorine substitutions at different positions on the phenyl ring exhibit distinct physicochemical and biological properties:

Compound Name Substituent Position Melting Point (°C) Yield (%) Key Biological Activity Reference
Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate 2-chloro 81–83 98 Tau aggregation inhibition
Ethyl 2-(2-(3-chlorophenyl)hydrazono)-3-oxobutanoate 3-chloro Not reported 70 Not specified
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate 4-chloro See Ref. 7 - Structural analysis
  • Impact of Chlorine Position: The 2-chloro derivative (ortho position) demonstrates higher thermal stability (mp 81–83°C) compared to the 3-chloro (meta) isomer, likely due to steric and electronic effects .

Functional Group Modifications

Acetyl vs. Sulfonamide Groups
  • Ethyl 3-oxo-2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)butanoate (2a): Contains a sulfonamide group instead of an acetylated amino group. Exhibits antimicrobial activity (e.g., against Staphylococcus aureus) with a melting point of 156–158°C and 81% yield .
Coumarin-Linked Derivatives
  • Ethyl 3-{2-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl]hydrazono}butanoate (8): Incorporates a coumarin moiety, leading to enhanced UV absorption and fluorescence properties. Synthesized in 48% yield via solvent-free condensation, highlighting the role of steric bulk in reaction efficiency .

Halogenation Effects

  • CAS: 1155902-84-3; molecular formula: C10H10Cl2N2O2 .

Biological Activity

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 2-chlorophenylhydrazine under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, allowing for the formation of the hydrazone intermediate, which is subsequently processed to yield the final product.

Chemical Structure and Properties

  • Molecular Formula : C14H18ClN3O3
  • Molecular Weight : 311.764 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • LogP : 1.69

These properties suggest that the compound has moderate lipophilicity, which is essential for biological activity as it may influence membrane permeability .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, particularly by activating caspase pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular targets involved in cell cycle regulation .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, potentially leading to reduced enzymatic activity and subsequent therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines, including breast and lung cancer cells. The study reported a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM, suggesting significant anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:

  • Enzyme Interaction : The hydrazone moiety enables the compound to form stable complexes with metal ions, inhibiting enzyme activity.
  • Cellular Uptake : Its lipophilic nature aids in cellular absorption, allowing it to reach intracellular targets effectively.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting ethyl acetoacetate with a 2-chlorophenylhydrazine derivative under acidic or basic conditions to form the hydrazone linkage. For example, similar hydrazono esters are synthesized by refluxing ethyl acetoacetate with substituted phenylhydrazines in ethanol with catalytic acetic acid . Characterization is achieved via IR (C=O and N-H stretches at 1610–1728 cm⁻¹) and ¹H-NMR (singlets for NH/OH protons at δ 8.03–10.58 ppm) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • IR spectroscopy to confirm hydrazone (C=N) and ester (C=O) functional groups .
  • ¹H-NMR to identify proton environments, such as ethyl ester signals (δ 1.26–4.34 ppm) and aromatic protons from the 2-chlorophenyl group .
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

Structural analogs (e.g., hydrazones with chlorophenyl groups) exhibit activity against metabolic enzymes and microbial targets. For instance, ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate shows inhibition of coagulation pathways and antimicrobial effects . Initial screening should prioritize enzyme inhibition assays (e.g., COX-2 or metabolic enzymes) and antimicrobial susceptibility testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this hydrazono ester?

Optimization strategies include:

  • Catalyst screening : Acidic (e.g., glacial acetic acid) vs. basic (e.g., sodium ethoxide) conditions to enhance condensation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) may reduce side reactions compared to ethanol .
  • Temperature control : Refluxing ethanol (~78°C) is standard, but microwave-assisted synthesis could reduce reaction time .

Q. What structure-activity relationships (SAR) are hypothesized for this compound's bioactivity?

Key structural determinants include:

  • Chlorophenyl substitution : The 2-chloro position enhances lipophilicity and target binding, as seen in analogs with improved enzyme inhibition .
  • Hydrazone geometry : The (E)-configuration of the hydrazono group influences molecular docking with biological targets, as demonstrated in quinoxaline derivatives .
  • Ester flexibility : Ethyl esters balance solubility and membrane permeability, critical for bioavailability .

Q. How can contradictory bioactivity data between similar hydrazono esters be resolved?

Contradictions may arise from substituent effects (e.g., 4-chloro vs. 4-iodophenyl groups altering reactivity) or assay conditions. To address this:

  • Comparative SAR studies : Test derivatives with systematic substituent variations (e.g., halogen position) under standardized assays .
  • Mechanistic profiling : Use kinetic studies (e.g., enzyme inhibition kinetics) to differentiate competitive vs. non-competitive binding modes .

Q. What advanced spectral techniques resolve ambiguities in structural characterization?

  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic/hydrazone regions .
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing effects, as applied to related pyrazolone derivatives .
  • High-resolution MS (HRMS) : Distinguishes isotopic patterns and confirms molecular formula .

Methodological Guidance

Q. How to design experiments for evaluating metabolic stability?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP450 inhibition screening : Use fluorometric assays to assess interactions with cytochrome P450 isoforms .

Q. What computational tools predict the compound's drug-likeness?

  • ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates solubility, permeability, and toxicity .
  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., COX-2 or EGFR) using crystal structures from the PDB .

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